N-Benzyl-2-hydroxyacetamide is a synthetic organic compound that serves as a versatile building block in organic synthesis. [, ] It belongs to the class of hydroxyacetamides, characterized by the presence of a hydroxyl group adjacent to an amide function. Its significance in scientific research lies in its utility as a key intermediate in the synthesis of various biologically active molecules, particularly heterocycles. [, , ]
n-Benzyl-2-hydroxyacetamide is an organic compound with the chemical formula CHNO. It is classified as an amide and is notable for its role as a building block in organic synthesis, particularly in medicinal chemistry and proteomics research. The compound has garnered interest due to its potential therapeutic applications, including as an inhibitor of specific enzymes involved in neurodegenerative diseases.
n-Benzyl-2-hydroxyacetamide can be synthesized from readily available starting materials such as benzaldehyde and 2-aminoethanol. It is also commercially available from various chemical suppliers, making it accessible for research and industrial applications.
This compound falls under the category of hydroxyacetamides, which are characterized by the presence of a hydroxyl group attached to an acetamide structure. It is further classified based on its functional groups, including the benzyl group, which contributes to its chemical reactivity and biological activity.
n-Benzyl-2-hydroxyacetamide can be synthesized through several methods. A common approach involves:
The molecular structure of n-Benzyl-2-hydroxyacetamide features a benzyl group attached to a hydroxyacetamide moiety. The structural formula can be represented as:
n-Benzyl-2-hydroxyacetamide participates in various chemical reactions:
The major products from these reactions include carboxylic acids from oxidation and amines from reduction.
n-Benzyl-2-hydroxyacetamide exhibits biological activity primarily through its inhibition of acetylcholinesterase and beta-secretase enzymes. This dual inhibition is significant in the context of neurodegenerative diseases like Alzheimer's disease.
The compound interferes with the enzymatic activities of these targets, leading to increased levels of acetylcholine and amyloid-beta peptides, which are crucial in cognitive function and neuroprotection.
n-Benzyl-2-hydroxyacetamide has diverse applications in various fields:
n-Benzyl-2-hydroxyacetamide (CAS 19340-77-3) represents a structurally distinct subclass of hydroxyacetamide derivatives characterized by the presence of a benzyl group attached to the nitrogen atom of a 2-hydroxyacetamide backbone. Its systematic IUPAC name is N-benzyl-2-hydroxyethanamide, though it is variably documented in chemical literature as N-Benzylglycolamide, Glycolic acid benzylamide, or 2-Hydroxy-N-(phenylmethyl)acetamide [3] [6]. The molecular formula (C₉H₁₁NO₂; MW 165.19 g/mol) delineates a compact yet versatile scaffold integrating a polar hydroxyacetamide moiety with a lipophilic benzyl group [1] [8].
Structurally, the molecule features two key pharmacophoric elements: 1) a secondary amide (-CO-NH-) group conferring hydrogen-bonding capacity, and 2) a β-hydroxy carbonyl system (-CH(OH)-C(O)-) exhibiting dynamic tautomeric behavior. Crystallographic studies of analogous N-benzyl hydroxyamides reveal that the carbonyl oxygen and the adjacent hydroxy group frequently engage in intramolecular hydrogen bonding, stabilizing a pseudo-cyclic conformation [9]. This electronic configuration enhances nucleophilicity at the oxygen atoms while moderating the acidity of the amide N-H (pKa ~15-17) [6]. The benzyl group adopts free rotation but typically maintains a dihedral angle of 60–80° relative to the amide plane, balancing planarity and steric demand [9].
Table 1: Nomenclature and Identifiers for n-Benzyl-2-hydroxyacetamide
Nomenclature Type | Designation | Source |
---|---|---|
Systematic IUPAC Name | N-benzyl-2-hydroxyethanamide | ChemSpider [3] |
Common Synonyms | N-Benzylglycolamide; Glycolic acid benzylamide | PubChem [1] |
CAS Registry Number | 19340-77-3 | ChemScene [6] |
Molecular Formula | C₉H₁₁NO₂ | SCBT [8] |
SMILES Notation | O=C(NCc1ccccc1)CO | ChemScene [6] |
Physicochemically, the compound displays moderate water solubility (logP ≈0.30) attributed to hydrogen-bonding capacity (TPSA 49.33 Ų) and amphiphilic character [6]. This balance enables miscibility in polar aprotic solvents (DMF, DMSO) and short-chain alcohols, facilitating its utility as a synthetic intermediate.
Table 2: Key Physicochemical Properties
Property | Value | Experimental Context |
---|---|---|
LogP (Partition Coefficient) | 0.295 | Calculated [6] |
Topological Polar Surface Area | 49.33 Ų | Computational [6] |
Hydrogen Bond Donors | 2 (OH, NH) | Structural analysis [9] |
Hydrogen Bond Acceptors | 2 (Carbonyl O, OH) | Structural analysis [9] |
Aqueous Solubility | Moderate | Synthesis protocols [5] |
The integration of benzyl-substituted acetamides into medicinal chemistry traces to mid-20th-century investigations into neuroactive compounds, where early studies noted the CNS-modulatory potential of N-benzyl amide derivatives [9]. n-Benzyl-2-hydroxyacetamide emerged as a privileged intermediate due to three strategic advantages: 1) synthetic accessibility via benzylamine-glycolic acid condensation, 2) metabolic stability exceeding ester analogues, and 3) bifunctional reactivity (nucleophilic OH + electrophilic carbonyl).
Its significance escalated during HIV protease inhibitor (PI) development in the 1990s–2000s. Structural analyses revealed that derivatives incorporating N-benzyl hydroxyacetamide fragments effectively mimicked the tetrahedral transition state of protease substrates. Notably, the pseudo-symmetric hydroxyethylamine core in PIs like darunavir analogs exploited the conformational rigidity of benzyl-hydroxyacetamide units to enhance binding to protease subsites [4]. This scaffold permitted iterative optimization—benzyl group modifications improved hydrophobic packing in the S1' pocket, while the hydroxyacetamide moiety hydrogen-bonded with catalytic aspartate residues [4]. Comparative studies demonstrated that benzyl substitution conferred 3–5-fold greater potency than alkyl chains against multidrug-resistant HIV strains, attributed to π-stacking with protease residues [4].
In contemporary epigenetics drug discovery, n-Benzyl-2-hydroxyacetamide serves as a precursor to zinc-binding groups in HDAC inhibitors. Researchers have derivatized its hydroxy group into hydroxamic acids (-CONHOH), yielding potent HDAC6 inhibitors with >40-fold selectivity over HDAC1 [7]. For example, triazole-appended analogs (synthesized via CuAAC "click" chemistry on propargyl-functionalized hydroxyacetamides) demonstrated IC₅₀ values of 7.08 nM against HDAC6, validating the benzyl-hydroxyacetamide motif as a versatile cap-linker component [7].
Synthetic applications further underscore its versatility:
The enduring relevance of n-Benzyl-2-hydroxyacetamide stems from its structural duality: the benzyl group provides "organic-phase" manipulability for diversification, while the hydroxyacetamide unit delivers defined stereoelectronics for target engagement. This synergy continues to drive its adoption across asymmetric catalysis, peptide mimetics, and polyfunctional molecule construction.
Table 3: Key Therapeutic Applications of Benzyl-Substituted Acetamide Derivatives
Therapeutic Area | Role of n-Benzyl-2-hydroxyacetamide | Reference |
---|---|---|
HIV-1 Protease Inhibition | Hydroxyethylamine core component for transition-state mimicry | [4] |
HDAC6 Inhibition | Precursor to triazolyl-hydroxamate capping groups | [7] |
Antiprotozoal Agents | Intermediate for 2-nitroimidazole functionalization | [5] |
Spirocyclic Orthoamides | Participant in sigmatropic rearrangement cascades | [2] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0